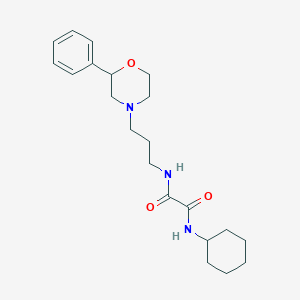
N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide, also known as CX1739, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CX1739 belongs to the class of oxalamide compounds and has been found to exhibit promising biological activity.
Wirkmechanismus
The mechanism of action of N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide involves the inhibition of various enzymes and signaling pathways involved in disease progression. It has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide also inhibits the activity of phosphodiesterases (PDEs), which are involved in the degradation of cyclic nucleotides.
Biochemical and Physiological Effects
N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and modulation of immune response. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide is its high potency and selectivity towards its target enzymes. It is also relatively easy to synthesize and purify, making it an ideal compound for laboratory experiments. However, one of the limitations of N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several potential future directions for the research and development of N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide. One of the areas of interest is the development of N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide analogs with improved solubility and bioavailability. Another potential direction is the investigation of N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide in combination with other drugs for synergistic effects in the treatment of various diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide and its potential therapeutic applications in other diseases.
Synthesemethoden
The synthesis of N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide involves the reaction of cyclohexylamine with 3-(2-phenylmorpholino)propylamine, followed by the addition of oxalyl chloride under anhydrous conditions. The resulting product is purified through recrystallization to obtain N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been found to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells. N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide has also been shown to possess anti-inflammatory properties by reducing the production of inflammatory cytokines.
Eigenschaften
IUPAC Name |
N'-cyclohexyl-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c25-20(21(26)23-18-10-5-2-6-11-18)22-12-7-13-24-14-15-27-19(16-24)17-8-3-1-4-9-17/h1,3-4,8-9,18-19H,2,5-7,10-16H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIVDUMGIDVIIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide](/img/structure/B2853930.png)

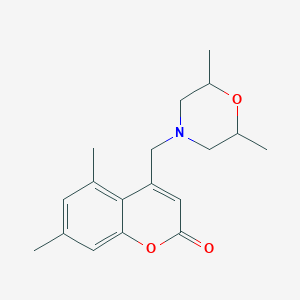

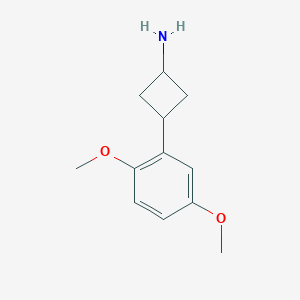
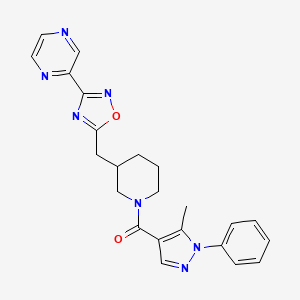


![(E)-6-hydroxy-4-oxo-N'-(pyridin-2-ylmethylene)-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide](/img/structure/B2853941.png)
![7-Chloro-1-(3-chlorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2853942.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2853945.png)
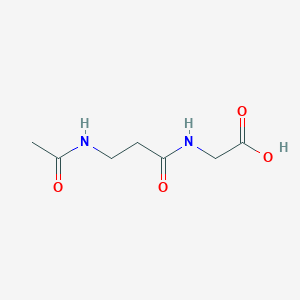
![{[(4-Methoxyphenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2853950.png)